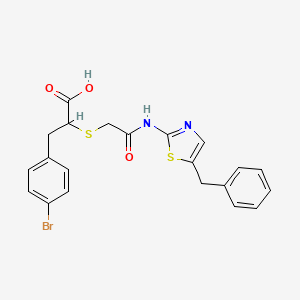
2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C21H19BrN2O3S2 and its molecular weight is 491.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-((5-Benzylthiazol-2-yl)amino)-2-oxoethyl)thio)-3-(4-bromophenyl)propanoic acid is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), cytotoxicity assessments, and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
It features a thiazole ring, a bromophenyl group, and an amino acid backbone, which contribute to its biological properties.
Anticancer Activity
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown significant cytotoxic effects across various cancer cell lines. For instance, in a study involving multiple tumor types, it exhibited IC50 values in the nanomolar range against leukemia (K-562) and melanoma (UACC-62) cells, indicating potent anticancer activity .
- A detailed evaluation revealed that the compound induced apoptosis in K-562 cells, as evidenced by morphological changes and DNA damage markers .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The design of this compound was guided by SAR studies that emphasize the importance of substituents on the thiazole and phenyl rings. Variations in these groups have been correlated with changes in biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine on Phenyl | Enhances cytotoxicity |
| Benzyl group on Thiazole | Contributes to selectivity for cancer cells |
Study A: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against a panel of cancer cell lines, including:
- K-562 (Leukemia) : IC50 = 56.4 nM
- UACC-62 (Melanoma) : IC50 = 56.9 nM
These results suggest that modifications to the thiazole structure significantly enhance anticancer properties compared to earlier derivatives .
Study B: Mechanistic Insights
In another investigation, researchers explored how this compound triggers apoptosis:
- Methodology : Cells were treated with varying concentrations followed by assessment using MTT assays and flow cytometry.
- Findings : The compound caused significant increases in apoptotic markers and alterations in mitochondrial membrane potential, indicating a mitochondrial-mediated pathway of apoptosis .
Propiedades
IUPAC Name |
2-[2-[(5-benzyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-3-(4-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S2/c22-16-8-6-15(7-9-16)11-18(20(26)27)28-13-19(25)24-21-23-12-17(29-21)10-14-4-2-1-3-5-14/h1-9,12,18H,10-11,13H2,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPQLCOJNKKCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CSC(CC3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














